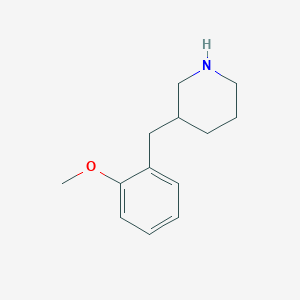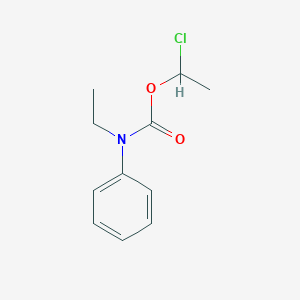
3-(2-甲氧基苄基)哌啶
描述
3-(2-Methoxy-benzyl)-piperidine: is an organic compound that features a piperidine ring substituted with a 2-methoxybenzyl group
科学研究应用
Chemistry: 3-(2-Methoxy-benzyl)-piperidine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It helps in understanding the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, 3-(2-Methoxy-benzyl)-piperidine is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for various industrial processes.
作用机制
Target of Action
Based on its structural similarity to other benzylpiperidine compounds, it may interact with various neurotransmitter systems, including the serotonergic and dopaminergic systems .
Mode of Action
Benzylpiperidine compounds often act as ligands, binding to specific receptors and modulating their activity . The methoxy group attached to the benzyl moiety may influence the compound’s binding affinity and selectivity for these receptors.
Biochemical Pathways
Benzylpiperidine compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The methoxy group may influence these properties by affecting the compound’s lipophilicity and thus its bioavailability .
Result of Action
Benzylpiperidine compounds can have various effects at the cellular level, potentially influencing neurotransmission and cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-benzyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 3-(2-Methoxy-benzyl)-piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3-(2-Methoxy-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of a secondary amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
相似化合物的比较
2-Methoxybenzylamine: Similar structure but with an amine group instead of a piperidine ring.
3-(2-Methoxyphenyl)-piperidine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 3-(2-Methoxy-benzyl)-piperidine is unique due to the presence of both the piperidine ring and the 2-methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLOVQFWVLNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407448 | |
| Record name | 3-(2-Methoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420137-10-6 | |
| Record name | 3-[(2-Methoxyphenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420137-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B1366104.png)

![2-(chloromethyl)-5-(5-methylthien-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1366126.png)
![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)


![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)



![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

